2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₈BrFO. It is a brominated derivative of naphthalene, featuring both bromine and fluorine substituents on the naphthalene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-fluoronaphthalen-2-yl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-fluoronaphthalen-2-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone
- 2-Bromo-1-(5-fluoronaphthalen-1-yl)ethanone
- 2-Bromo-1-(7-fluoronaphthalen-1-yl)ethanone
Uniqueness
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
CAS No. |
62244-79-5 |
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Molecular Formula |
C12H8BrFO |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H8BrFO/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2 |
InChI Key |
LJQDDHXBIOKJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=O)CBr |
Origin of Product |
United States |
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